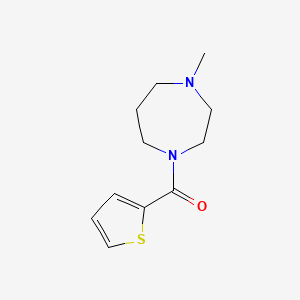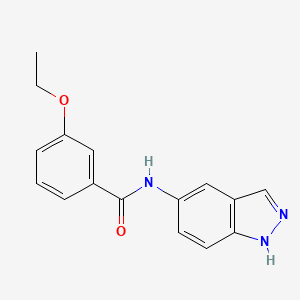
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane, also known as MTCD, is a synthetic compound that belongs to the diazepane family. MTCD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been extensively studied in various scientific fields due to its potential applications. In medicinal chemistry, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and anxiety. In pharmacology, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been studied for its effects on the central nervous system, and it has been shown to have anxiolytic and sedative properties. In neuroscience, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been used as a tool to study the role of GABAergic neurotransmission in the brain.
作用机制
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane produces anxiolytic and sedative effects. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have anticonvulsant properties, possibly due to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are mediated by the enhancement of GABAergic neurotransmission in the brain. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.
实验室实验的优点和局限性
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and low toxicity profile. However, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane is a synthetic compound that requires specialized equipment and expertise for synthesis, which may limit its availability for some researchers. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in animal experiments may raise ethical concerns due to its potential effects on behavior and cognition.
未来方向
There are several future directions for research on 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane. One possible direction is the development of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane analogs with improved pharmacological properties. Another direction is the investigation of the effects of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane on different subtypes of GABA-A receptors, which may provide insights into its mechanism of action. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in combination with other drugs may have synergistic effects, which could lead to the development of novel therapeutics for various diseases.
合成方法
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction between 1-methyl-1,4-diazepane and thiophene-2-carboxylic acid chloride. Another method involves the reaction between 1-methyl-1,4-diazepane and 2-thiophenecarboxaldehyde, followed by the treatment with acetic anhydride. These methods have been optimized to produce high yields of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane with high purity.
属性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-5-3-6-13(8-7-12)11(14)10-4-2-9-15-10/h2,4,9H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQINWQOJOKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)
![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)
![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
